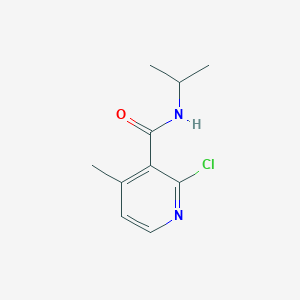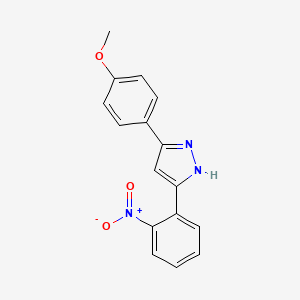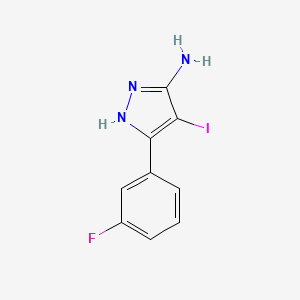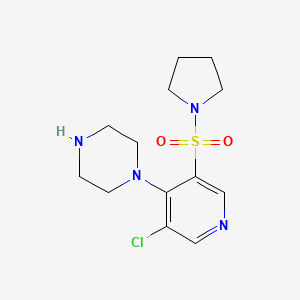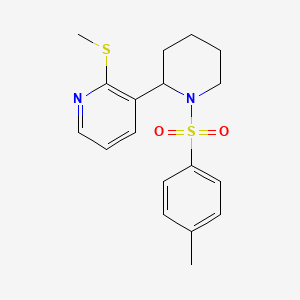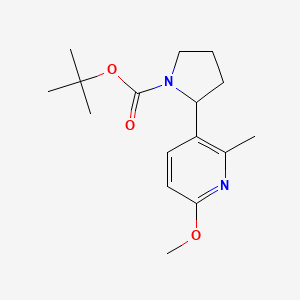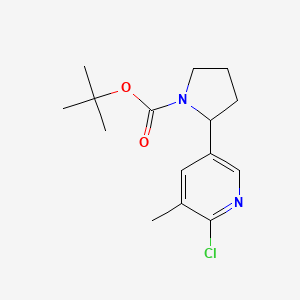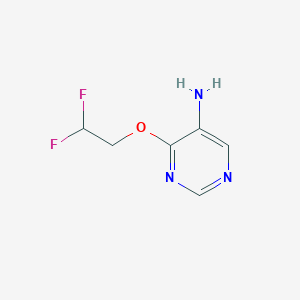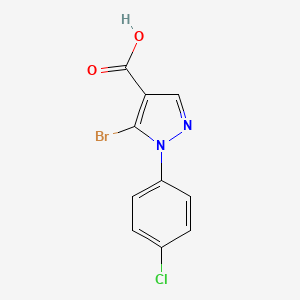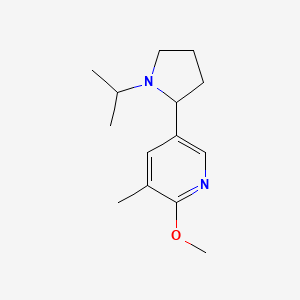
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with additional functional groups such as an isopropyl group, a methoxy group, and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and cost-effective production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .
科学的研究の応用
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
作用機序
The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Pyrrolidin-2-ylpyridine: A related compound with a similar pyrrolidine-pyridine structure but lacking the additional functional groups.
3-(1-Methylpyrrolidin-2-yl)pyridine: Another similar compound with a methyl group instead of an isopropyl group
Uniqueness
The uniqueness of 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous .
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
2-methoxy-3-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16-7-5-6-13(16)12-8-11(3)14(17-4)15-9-12/h8-10,13H,5-7H2,1-4H3 |
InChIキー |
HAWDKJNRBZIGBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1OC)C2CCCN2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





